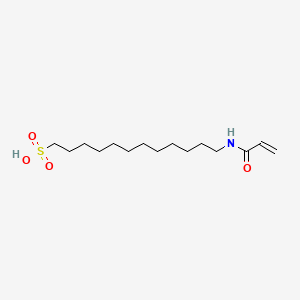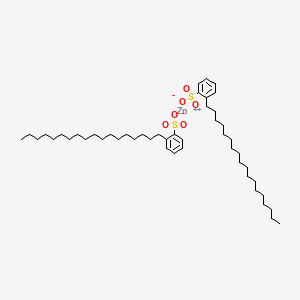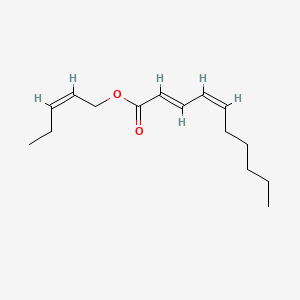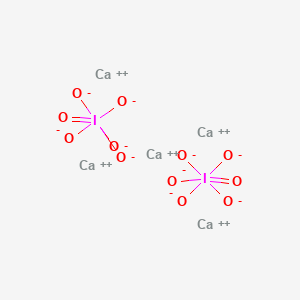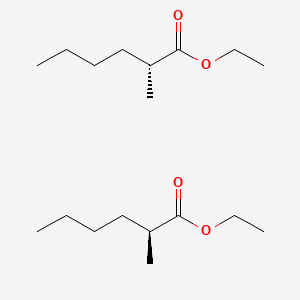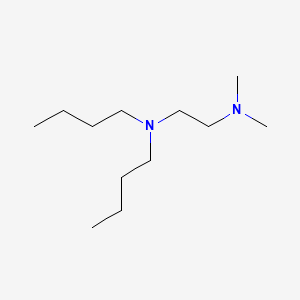
N,N-Dibutyl-N',N'-dimethylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dibutyl-N’,N’-dimethylethylenediamine is an organic compound that features two secondary amine functional groups. It is a colorless liquid with a fishy odor. This compound is used in various chemical processes, including the preparation of metal complexes and as a precursor to other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N’,N’-dimethylethylenediamine typically involves the reaction of ethylenediamine with butyl and methyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N-Dibutyl-N’,N’-dimethylethylenediamine involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is monitored to ensure consistent quality and yield. The final product is then purified using distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-N’,N’-dimethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The secondary amine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, primary amines, and substituted amine derivatives.
Scientific Research Applications
N,N-Dibutyl-N’,N’-dimethylethylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in the preparation of metal complexes, which are important in catalysis and material science.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dibutyl-N’,N’-dimethylethylenediamine exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: A similar compound with two methyl groups instead of butyl groups.
N,N-Diethylethylenediamine: Another similar compound with ethyl groups instead of butyl groups.
Uniqueness
N,N-Dibutyl-N’,N’-dimethylethylenediamine is unique due to the presence of both butyl and methyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and the types of complexes it can form, making it suitable for specific applications in catalysis and material science.
Properties
CAS No. |
88619-01-6 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N',N'-dibutyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-7-9-14(10-8-6-2)12-11-13(3)4/h5-12H2,1-4H3 |
InChI Key |
GFGGFEGVICQFHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


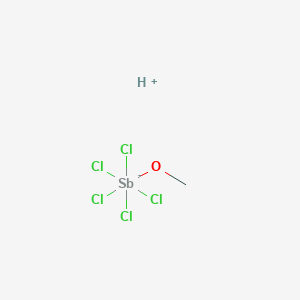
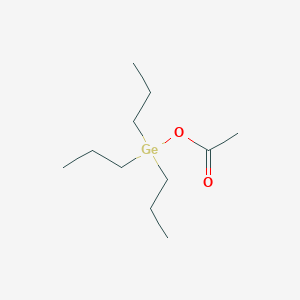

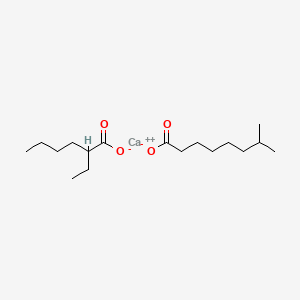
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid](/img/structure/B12654119.png)

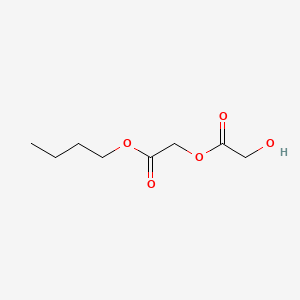

![Glycine, N-[6-[[[(4-chlorophenyl)methyl]amino]carbonyl]-8-[2-(3,3-dimethyl-1-azetidinyl)-2-oxoethyl]-7,8-dihydro-7-oxo-1,8-naphthyridin-4-yl]-N-methyl-](/img/structure/B12654129.png)
